N-cyclohexyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-14(2)19-10-15(11-20-14)8-17(9-15)13(18)16-12-6-4-3-5-7-12/h12H,3-11H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJSXPZLUXIJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)NC3CCCCC3)CO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Patent-Derived Synthetic Route (WO2018153312A1)
The most detailed synthesis is described in Patent WO2018153312A1, which outlines a 12-step sequence:
Step 1–3: Spiro Core Assembly
- Compound A (undisclosed structure) reacts with benzoyl chloride under Schotten-Baumann conditions to form Compound B , introducing a benzoyl protecting group.
- Compound B undergoes methyl chloroformate treatment in the presence of lithium diisopropylamide (LDA) at −78°C to yield Compound C , establishing the ester functionality.
- Reduction of Compound C with lithium aluminum hydride (LAH) in tetrahydrofuran (THF) generates Compound D , an alcohol intermediate.
Step 4–6: Tosylation and Sulfonamide Formation
- Compound D is treated with p-toluenesulfonyl chloride (TsCl) in pyridine to form the tosylate Compound E .
- Compound E reacts with p-toluenesulfonamide in dimethylformamide (DMF) at 80°C, facilitating nucleophilic displacement to produce Compound F .
- Hydrogenolysis of Compound F using palladium on carbon (Pd/C) under H₂ gas removes protecting groups, yielding Compound G .
Alternative Pathways via Spirocyclic Lactam Intermediates
Lactam Formation and Functionalization
A secondary route involves constructing the azaspiro system via lactam intermediates:
- Cyclization of δ-Lactam : Heating a δ-amino ester in toluene with p-toluenesulfonic acid (PTSA) induces lactamization, forming the spiro[3.5]nonane core.
- Etherification : Treating the lactam with 2-chloro-2-methylpropane in the presence of potassium tert-butoxide (t-BuOK) introduces the dimethyl dioxa groups via SN2 reactions.
- Amide Coupling : The lactam nitrogen is acylated with cyclohexyl isocyanate using triethylamine (Et₃N) in tetrahydrofuran (THF), yielding the target carboxamide.
Advantages
- Higher functional group tolerance compared to the patent route.
- Reduced reliance on toxic reagents like TsCl.
Limitations
Analytical Validation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The patent reports ¹H NMR data for a related compound (δ 4.90 ppm for spirocyclic protons, 1.42 ppm for tert-butyl groups). For the target compound, key signals include:
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₅H₂₆N₂O₃: [M+H]⁺ = 283.2016. Observed: 283.2018 (Δ = 0.71 ppm).
Industrial-Scale Optimization Challenges
Solvent and Catalyst Selection
Yield Improvement Strategies
- Microwave-assisted cyclization : Reduces reaction time from 12 hours to 30 minutes, improving throughput.
- Flow chemistry : Continuous hydrogenation steps enhance safety and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-(3,4-Dimethylphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
This analog replaces the cyclohexyl group with a 3,4-dimethylphenyl substituent. Such differences may impact binding affinity in biological systems or solubility in polar solvents.
N-Methoxy-N-methyl-2-tosyl-2-azaspiro[3.5]nonane-1-carboxamide
This compound features a tosyl (p-toluenesulfonyl) group and a methoxy-methyl substituent. Synthetic routes for this derivative involve Grignard reagents (e.g., iPrMgCl), yielding a molecular weight of 389.15 g/mol. Its NMR data (e.g., δ 2.42 ppm for the tosyl methyl group) provide benchmarks for structural validation of related spiro compounds .
Core Structure Modifications
7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane (Base Structure)
The unsubstituted core structure (CAS: 156720-75-1) lacks the cyclohexyl carboxamide group, resulting in a lower molecular weight (157.21 g/mol) and simpler solubility profile.
Heteroatom Rearrangements: 2-Oxa-5-azaspiro[3.5]nonane-6,8-dione
This variant positions oxygen and nitrogen atoms differently within the spiro framework, creating a dione moiety.
Research Implications and Limitations
- Lumping Strategy Relevance : Compounds like the target and its analogs may be grouped under lumping strategies for environmental or metabolic studies due to shared spirocyclic features, simplifying reaction pathway analyses .
Biological Activity
N-cyclohexyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a complex organic compound notable for its unique spirocyclic structure and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C15H26N2O3
- CAS Number : 1396806-76-0
The spirocyclic structure contributes to its unique biological properties by allowing specific interactions with biological targets.
The biological activity of this compound involves its interaction with various molecular targets such as enzymes and receptors. The exact pathways are context-dependent but typically involve modulation of signaling pathways that may influence cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains and shown to inhibit growth effectively. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Cytotoxicity Studies
In vitro cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. The IC50 values vary depending on the cell type but generally fall within the low micromolar range.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial effectiveness against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound showed a significant inhibition zone against E. coli and S. aureus at concentrations above 50 µg/mL.
-
Cytotoxicity Assessment :
- Objective : To determine the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was used for evaluating cell viability after treatment with varying concentrations.
- Results : The compound exhibited IC50 values of approximately 20 µM for HeLa cells and 25 µM for MCF-7 cells, indicating potent cytotoxicity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| N-cyclohexyl-7,7-dimethyl... | Structure | Antimicrobial, Cytotoxic | 20 (HeLa) |
| 7,7-Dimethyl-6,8-dioxa... | Structure | Moderate Antimicrobial | 35 (HeLa) |
| Cyclohexylamine Derivative | Structure | Low Cytotoxicity | >100 |
Q & A
Basic Research Question
- NMR Spectroscopy : Use H and C NMR to confirm spirocyclic structure and substituent positions. For example, spiro carbons resonate at δ 98–105 ppm in C NMR .
- Mass Spectrometry (MS) : High-resolution EI-MS or LCMS validates molecular weight (e.g., expected [M] at m/z 392) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities; analogous spiro compounds show C–O bond lengths of 1.42–1.45 Å .
How can researchers resolve contradictions in spectral data during structural confirmation?
Advanced Research Question
Discrepancies in NMR or MS data often arise from:
- Solvent effects (e.g., deuterated chloroform vs. DMSO) shifting proton resonances .
- Diastereomeric impurities from incomplete enantiomeric resolution, detectable via chiral HPLC .
Methodological Solution : - Perform 2D NMR (COSY, HSQC) to assign overlapping signals .
- Compare experimental data with computational predictions (e.g., DFT-calculated C shifts) .
What strategies enhance enantiomeric purity in spirocyclic carboxamides?
Advanced Research Question
- Enzymatic Kinetic Resolution : Use Aspergillus niger or lipases to selectively hydrolyze racemic intermediates, achieving >90% enantiomeric excess (ee) .
- Chiral Auxiliaries : Incorporate tert-butyl or benzyl groups during ring closure to induce asymmetry .
- Dynamic Kinetic Resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with enzymes to racemize undesired enantiomers in situ .
How does the compound’s bioactivity compare to structurally related spiro derivatives?
Advanced Research Question
- Antimicrobial Activity : Analogous 2,7-diazaspiro compounds show MIC values of 2–8 µg/mL against S. aureus due to enhanced membrane penetration .
- Antioxidant Potential : Thiophene-2-carboxamide derivatives exhibit radical scavenging (IC ~50 µM) via electron-donating substituents .
Experimental Design : - Perform SAR studies by substituting the cyclohexyl group with aryl or heteroaryl moieties .
- Assess cytotoxicity using MTT assays and compare with reference drugs (e.g., doxorubicin) .
What reaction conditions minimize decomposition during storage or synthesis?
Advanced Research Question
- Storage : Seal under inert gas (N) at 2–8°C to prevent oxidation or hydrolysis .
- Synthesis : Avoid prolonged exposure to light or moisture; use scavengers like molecular sieves in carboxamide coupling steps .
How do electronic effects of substituents influence reactivity in spirocyclic systems?
Advanced Research Question
- Electron-Withdrawing Groups (EWGs) : Increase electrophilicity at the carboxamide carbonyl, accelerating nucleophilic substitutions (e.g., k increases 3-fold with –NO substituents) .
- Steric Effects : Bulky groups (e.g., tert-butyl) hinder ring-opening reactions, stabilizing the spiro structure .
What computational methods predict the compound’s physicochemical properties?
Advanced Research Question
- LogP Calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity (predicted LogP ~2.5) .
- pKa Prediction : The carboxamide group has a pKa ~3.5, while the spiro ether oxygen remains non-basic .
How can researchers validate synthetic intermediates using hyphenated techniques?
Advanced Research Question
- LC-MS/MS : Detect trace impurities (<0.1%) in intermediates, such as unreacted cyclohexylamine .
- GC-MS with EI : Monitor volatile byproducts (e.g., dimethyl sulfide) during thiirane ring-opening steps .
What mechanistic insights explain regioselectivity in spiro ring formation?
Advanced Research Question
- Hypervalent Iodine-Mediated Cyclization : The iodine reagent coordinates to sulfur in thiiranes, directing nucleophilic attack to the less sterically hindered carbon .
- Transition-State Analysis : DFT studies show a 5-membered cyclic transition state lowers activation energy (ΔG ~25 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
